2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]-
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Overview
Description
2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- is a complex organic compound that belongs to the class of thiazolamines This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a tetrahydrofuranyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form the intermediate product. This intermediate is then subjected to further reactions to introduce the thiazole and tetrahydrofuranyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolamines and derivatives with comparable structures, such as:
- 2-Amino-2-thiazoline hydrochloride
- 2-Methoxyphenyl isocyanate
- Tetrahydrofuranyl derivatives
Uniqueness
What sets 2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]- apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1374509-62-2 |
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Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)-N-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H18N2O2S/c1-18-14-7-3-2-6-12(14)13-10-20-15(17-13)16-9-11-5-4-8-19-11/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,16,17) |
InChI Key |
AAVYGKLODDYEHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NCC3CCCO3 |
Origin of Product |
United States |
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